Nesiritide is classified under natriuretic peptides, which are a family of hormones that include atrial natriuretic peptide, B-type natriuretic peptide, and C-type natriuretic peptide. It is produced through recombinant DNA technology, allowing for its synthesis in a laboratory setting. The compound is typically administered intravenously and is marketed under the trade name Natrecor.
The synthesis of nesiritide involves several key steps:
Nesiritide citrate has a complex molecular structure characterized by a specific sequence of amino acids. Its sequence consists of 32 amino acids with a molecular formula of and a molecular weight of approximately 3482.9 g/mol. The compound's three-dimensional structure facilitates its binding to specific receptors known as natriuretic peptide receptors (NPR-A and NPR-C), which are crucial for its biological activity .
Nesiritide citrate primarily acts through receptor-mediated mechanisms:
These interactions showcase the dual role of nesiritide in promoting cardiovascular health while also facilitating renal excretion processes.
The mechanism of action of nesiritide citrate involves several steps:
This cascade of events helps alleviate symptoms associated with heart failure by improving cardiac output and reducing fluid overload.
Relevant data indicate that nesiritide exhibits high potency at nanomolar concentrations for its receptor targets, making it effective even at low doses .
Nesiritide citrate has several applications in clinical settings:
Nesiritide citrate is manufactured using recombinant DNA technology with Escherichia coli as the expression host. The gene encoding human B-type natriuretic peptide (BNP) is inserted into bacterial plasmids, enabling large-scale fermentation. Following expression, the peptide is extracted from inclusion bodies and undergoes a series of chromatographic purification steps to achieve >99% homogeneity. Critical stages include:
Table 1: Key Steps in Nesiritide Citrate Manufacturing
Process Stage | Description | Purpose |
---|---|---|
Gene Expression | Human BNP gene expressed in E. coli | Large-scale peptide production |
Inclusion Body Isolation | Bacterial cells lysed; insoluble peptide aggregates harvested | Initial purification |
Refolding | Redox buffer (e.g., glutathione) applied to form Cys10-Cys26 disulfide bond | Achieve native conformation |
Enzymatic Processing | Methionine residue cleavage | Generate authentic N-terminal sequence |
Lyophilization | Formulation with citrate buffer and mannitol | Enhance stability and solubility |
Nesiritide is a synthetic analogue of endogenous human BNP, sharing identical amino acid sequence (SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH) and molecular weight (3464 g/mol) [1] [6]. Structural features include:
Table 2: Structural Comparison of Nesiritide and Endogenous BNP
Feature | Nesiritide Citrate | Endogenous BNP | Functional Significance |
---|---|---|---|
Amino Acid Sequence | 32 residues (SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH) | Identical | Determines receptor specificity |
Molecular Weight | 3464 Da | 3464 Da | Ensures identical pharmacokinetics |
Disulfide Bond | Cys10-Cys26 | Cys10-Cys26 | Stabilizes bioactive conformation |
Receptor Affinity | High affinity for NPR-A | High affinity for NPR-A | Equivalent vasodilatory activity |
Unlike endogenous BNP, which undergoes O-glycosylation in cardiomyocytes, nesiritide lacks glycosylation due to bacterial expression. This absence influences stability and necessitates formulation optimization:
Table 3: Stability Challenges and Mitigation Approaches
Degradation Pathway | Site Affected | Consequence | Formulation Solution |
---|---|---|---|
Deamidation | Asn3, Asn20 | Loss of bioactivity | Lyophilization at controlled pH |
Methionine Oxidation | Met4 | Altered receptor binding | Oxygen-free headspace in vials |
Disulfide Reduction | Cys10-Cys26 | Structural unfolding | Refolding with redox buffers |
Proteolysis | Cys26-Phe27 bond | Peptide cleavage | No NEP inhibitors in clinical formulation |
Comprehensive Compound Index
Table 4: Chemical Identifiers of Nesiritide Citrate
Identifier Type | Value | Source |
---|---|---|
Generic Name | Nesiritide | FDA Drug Label [5] |
CAS Registry Number | 124584-08-3 | DrugBank [6] |
UNII Code | P7WI8UL647 | DrugBank [6] |
Empirical Formula | C₁₄₃H₂₄₄N₅₀O₄₂S₄ (citrate salt not included) | RxList [1] |
Molecular Weight | 3464 Da (base peptide) | DrugBank [6] |
Sequence | H-Ser-Pro-Lys-Met-Val-Gln-Gly-Ser-Gly-Cys-Phe-Gly-Arg-Lys-Met-Asp-Arg-Ile-Ser-Ser-Ser-Ser-Gly-Leu-Gly-Cys-Lys-Val-Leu-Arg-Arg-His-OH | DrugBank [6] |
Therapeutic Category | Natriuretic Peptides | RxList [1] |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8